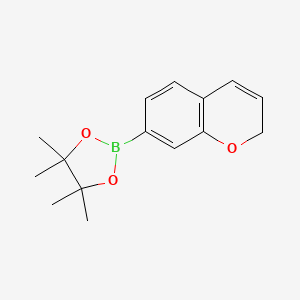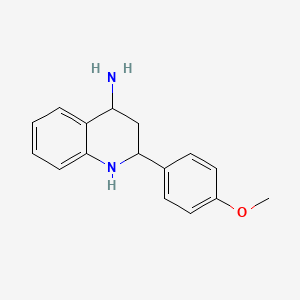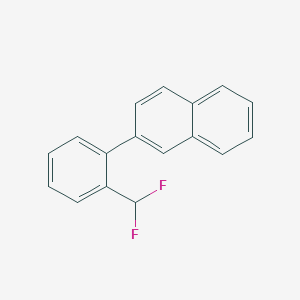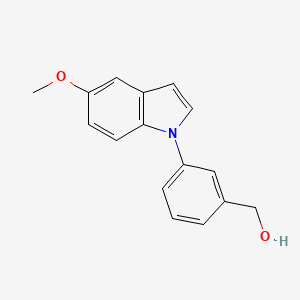
3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)isoquinolin-3(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom in the 2-position of the phenyl ring and the isoquinolin-3(2H)-one core structure makes this compound unique and of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Another approach involves the reaction of 2-chlorobenzophenone with isoquinoline derivatives under specific conditions . This method may require the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(2-Chlorophenyl)isoquinolin-3(2H)-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the 2-position of the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
科学研究应用
1-(2-Chlorophenyl)isoquinolin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(2-Chlorophenyl)isoquinolin-3(2H)-one can be compared with other similar compounds, such as:
1-(2-Bromophenyl)isoquinolin-3(2H)-one: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)isoquinolin-3(2H)-one: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Methylphenyl)isoquinolin-3(2H)-one: Similar structure but with a methyl group instead of chlorine.
These compounds share the isoquinoline core structure but differ in the substituents on the phenyl ring, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
89721-02-8 |
|---|---|
分子式 |
C15H10ClNO |
分子量 |
255.70 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18)17-15/h1-9H,(H,17,18) |
InChI 键 |
IIXWNHNPWDCURJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C3C=CC=CC3=CC(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















